molecular formula C6H11NO2 B12439823 N-methyloxolane-2-carboxamide

N-methyloxolane-2-carboxamide

Cat. No.: B12439823
M. Wt: 129.16 g/mol
InChI Key: MKDUUUBNJFUNJR-UHFFFAOYSA-N
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Description

N-methyloxolane-2-carboxamide is a chemical compound with the molecular formula C6H11NO2 It is also known by its IUPAC name, N-methyltetrahydrofuran-2-carboxamide This compound is a member of the oxolane family, which are cyclic ethers with a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyloxolane-2-carboxamide can be synthesized through the amidation of oxolane-2-carboxylic acid with methylamine. The reaction typically involves the activation of the carboxylic acid group to form an intermediate, which then reacts with methylamine to form the desired amide. Common reagents used for the activation include carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-methyloxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyloxolane-2-carboxamide
  • N-methyltetrahydrofuran-2-carbimidic acid

Uniqueness

N-methyloxolane-2-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-methyloxolane-2-carboxamide

InChI

InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

MKDUUUBNJFUNJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCO1

Origin of Product

United States

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